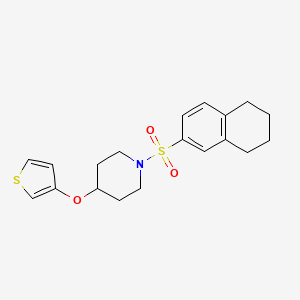

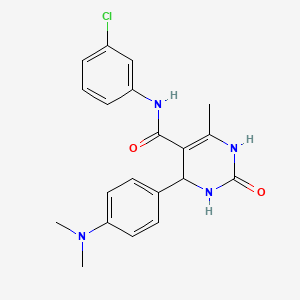

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-acetamidobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

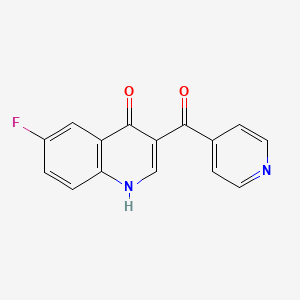

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-acetamidobenzoate, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. It is a synthetic compound that has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions.

Aplicaciones Científicas De Investigación

Efficient Reagent for Synthesis of Novel α-Ketoamide Derivatives

A study demonstrated the use of OxymaPure/DIC as an efficient reagent for the synthesis of a novel series of α-ketoamide derivatives, specifically 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives. These compounds were synthesized via the ring opening of N-acylisatin, showcasing clear superiority in terms of purity and yield compared to other methods. This application highlights the compound's role in facilitating the synthesis of complex molecules with potential biological activities (El‐Faham et al., 2013).

Heterocyclic Compound Synthesis

Research on heterocyclic compounds revealed that reactions of 2-aminobenzazoles with acetylene compounds led to the formation of 2-oxo compounds. This study provides insight into the chemical behavior and synthesis pathways of benzazoles, contributing to the development of new heterocyclic compounds with potential applications in various fields of chemistry and medicine (Ogura et al., 1973).

Synthesis of O,N,O-Tridentate Ligands

Another application involves the synthesis of 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids from ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates and 2-aminobenzoic acid. These compounds act as new O,N,O-tridentate ligands capable of forming complexes with nickel(ii) and copper(ii), showcasing the compound's versatility in creating complexing agents for metal ions (Kudyakova et al., 2009).

Antihistaminic Agents

The compound's structural framework has been utilized in the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles, which were tested for H1-antihistaminic activity. This demonstrates the compound's potential in contributing to the development of new therapeutic agents (Iemura et al., 1986).

Anti-inflammatory Agents

In the field of medicinal chemistry, derivatives synthesized from 5-aminobenzo[b]thiophene-2-carboxylic acid, including 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid and its subsequent reactions, have shown potent anti-inflammatory activity. This application underscores the compound's relevance in discovering new anti-inflammatory drugs (Radwan et al., 2009).

Propiedades

IUPAC Name |

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3-acetamidobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O4/c1-12(25)24-15-7-4-6-13(9-15)18(27)28-11-17(26)23-10-14-5-2-3-8-16(14)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMBUYMPUJSFSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-acetamidobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{4-[(E)-3-phenyl-2-propenoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2774400.png)

![N-cyclopentyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2774406.png)

![6-[[5-[(4-chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2774408.png)

![3,4,5-trimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2774409.png)